N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Description
N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Biological Activity
N-(5-(2-(indolin-1-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indoline moiety and a thiazolo-pyridine framework. Its molecular formula is C₁₉H₁₈N₄O₂S, indicating the presence of multiple functional groups that contribute to its biological activity. The following table summarizes the key structural elements:
Component | Description |
---|---|
Indoline | Aromatic amine structure |
Thiazolo-pyridine | Heterocyclic ring system |
Thiophene | Sulfur-containing aromatic ring |
Carboxamide | Functional group associated with biological activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression.
Key Mechanisms:
- MIF Inhibition : The compound competes with known MIF inhibitors for binding at the tautomerase site, potentially reducing MIF-mediated signaling pathways involved in tumorigenesis.
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells, as measured by assays such as Sulforhodamine B (SRB) .
Biological Evaluation
Several studies have evaluated the biological activity of this compound through various assays and models.
Case Studies:
- Anticancer Efficacy : A study reported that the compound showed promising anticancer activity against three cultured lung cancer cell lines. The IC50 values indicated effective dose-dependent responses .
- Anti-inflammatory Properties : In vivo models demonstrated that the compound could significantly reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings
The following findings summarize key research outcomes related to the biological activity of the compound:
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c26-19(25-9-5-14-3-1-2-4-17(14)25)12-24-8-6-16-18(11-24)29-21(22-16)23-20(27)15-7-10-28-13-15/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESOLPMGUPWHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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